

# Side reactions and byproducts in Me6TREN catalyzed polymerizations

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## Compound of Interest

Compound Name: *Tris[2-(dimethylamino)ethyl]amine*

Cat. No.: *B034753*

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## Technical Support Center: Me6TREN Catalyzed Polymerizations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Me6TREN (**Tris[2-(dimethylamino)ethyl]amine**) as a ligand in copper-catalyzed polymerizations, such as Atom Transfer Radical Polymerization (ATRP).

## Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments, focusing on side reactions and the formation of byproducts.

Issue 1: Loss of Polymerization Control (Broad Molecular Weight Distribution, Bimodal GPC Traces)

- Question: My polymerization of (meth)acrylates with the Cu/Me6TREN catalyst system is showing poor control, with a high polydispersity index ( $PDI > 1.3$ ) and/or a bimodal molecular weight distribution in the GPC trace. What are the potential causes and how can I resolve this?
- Answer: Poor control in Me6TREN-catalyzed ATRP often stems from an imbalance in the equilibrium between activating and deactivating species, or from the occurrence of

irreversible termination reactions. Here are the primary causes and troubleshooting steps:

- Cause A: Disproportionation of the Cu(I)/Me6TREN Complex. The highly active Cu(I)/Me6TREN complex can undergo disproportionation, especially in polar solvents, to form inactive Cu(0) and the deactivator Cu(II)/Me6TREN. This disrupts the ATRP equilibrium. This is a known phenomenon, particularly in solvents like DMSO and water.
  - Solution:
    - Solvent Choice: If possible, use less polar solvents where the disproportionation is less pronounced.
    - Initial Addition of Cu(II): Start the polymerization with a small amount of the deactivator (e.g., CuBr<sub>2</sub>/Me6TREN) to establish the equilibrium quickly and suppress disproportionation.
    - ARGET ATRP: Employing an Activators Regenerated by Electron Transfer (ARGET) ATRP system, where a reducing agent is used to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, can mitigate the effects of initial disproportionation. Excess Me6TREN itself can act as a reducing agent in this process.
- Cause B: High Initial Radical Concentration. The Cu/Me6TREN catalyst is extremely active, which can lead to a high initial concentration of radicals.<sup>[1]</sup> This increases the likelihood of bimolecular termination reactions (coupling or disproportionation), resulting in "dead" polymer chains and a loss of control.
  - Solution:
    - Reduce Catalyst Concentration: Lower the concentration of the Cu/Me6TREN catalyst relative to the initiator.
    - Lower Temperature: Conduct the polymerization at a lower temperature to decrease the activation rate constant.
    - Add Cu(II): As mentioned above, the initial addition of Cu(II) helps to establish control early in the polymerization.

- Cause C: Impurities. Impurities in the monomer, solvent, or initiator can react with the catalyst or radicals, leading to a loss of control.
  - Solution:
    - Purification: Ensure all reagents are rigorously purified before use. Monomers should be passed through a column of basic alumina to remove inhibitors. Solvents should be dried and deoxygenated.

## Issue 2: Formation of Unwanted Byproducts

- Question: I have identified some unexpected small molecule byproducts in my reaction mixture after polymerization. What could they be and where are they coming from?
- Answer: The Me6TREN ligand, being a nucleophilic tertiary amine, can participate in side reactions with other components of the polymerization system.
  - Cause A: Michael Addition of Me6TREN to Acrylate Monomers. The tertiary amine groups of Me6TREN can undergo a Michael addition reaction with acrylate monomers. This reaction consumes the ligand and introduces defects into the polymer chain if the adduct acts as a comonomer.
    - Byproduct: The adduct of Me6TREN and the acrylate monomer.
    - Solution:
      - Use Methacrylates: This side reaction is less prevalent with methacrylates due to the steric hindrance from the  $\alpha$ -methyl group.
      - Lower Temperature: Performing the polymerization at lower temperatures can reduce the rate of this side reaction.
      - Stoichiometry: Use a minimal excess of the Me6TREN ligand.
  - Cause B: Reaction of Me6TREN with the Initiator. Me6TREN can react with common ATRP initiators, such as ethyl  $\alpha$ -bromoisobutyrate (EBiB), via nucleophilic substitution (alkylation), amidation, or elimination reactions.

- Byproducts: Alkylated Me6TREN, amide derivatives, and elimination products from the initiator.
- Solution:
  - Initiator Choice: Select initiators that are less susceptible to nucleophilic attack.
  - Low Temperature: As with Michael addition, lower reaction temperatures can minimize these side reactions.

### Issue 3: Incomplete Polymerization or Stalling of the Reaction

- Question: My polymerization starts but then stalls at a low to moderate conversion. What could be the issue?
- Answer: Stalling of the polymerization can be due to the loss of active catalyst or the consumption of the initiator through side reactions.
  - Cause A: Catalyst Degradation. The Cu/Me6TREN complex, while highly active, can be susceptible to degradation over long reaction times or at elevated temperatures.
    - Solution:
      - Lower Temperature: If the reaction is being run at a high temperature, try lowering it.
      - ARGET or ICAR ATRP: These techniques, which continuously regenerate the active catalyst, can help to overcome catalyst deactivation.
  - Cause B: Loss of Chain-End Fidelity. Side reactions at the polymer chain end can lead to the formation of "dead" polymers that can no longer propagate. One common side reaction is the elimination of HBr from the polymer chain end, forming an unsaturated terminal group.<sup>[2]</sup>
    - Solution:
      - Lower Temperature: This side reaction is more prevalent at higher temperatures.
      - Solvent Choice: The choice of solvent can influence the rate of elimination reactions.

## Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide some available quantitative data to illustrate the impact of these reactions.

Table 1: Loss of Chain-End Fidelity in ATRP of Methyl Acrylate (MA)

Target Degree of Polymerization (DP)	Mole Percent of Chain-End Halogen Loss (%)
50	2
100	4
200	8

Conditions: Continuous feeding of Cu(I)/Me6TREN in DMF at 60 °C. Data suggests that as the polymerization time increases to achieve higher DP, the loss of chain-end functionality becomes more significant.[\[3\]](#)

Table 2: Disproportionation of CuBr/Me6TREN in Different Solvents

Solvent	Extent of Disproportionation
Water	High
DMSO	High
Acetonitrile	Moderate
Toluene	Low

Qualitative assessment based on literature reports. The disproportionation is significantly more pronounced in polar, coordinating solvents.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

Protocol 1: Quantification of Chain-End Fidelity by <sup>1</sup>H NMR Spectroscopy

This protocol allows for the determination of the percentage of polymer chains that retain the active halogen end-group.

- Sample Preparation:
  - After polymerization, purify the polymer to remove the copper catalyst and unreacted monomer. This can be achieved by passing a solution of the polymer in a suitable solvent (e.g., THF) through a short column of neutral alumina.
  - Precipitate the polymer in a non-solvent (e.g., methanol or hexane), and dry under vacuum to a constant weight.
  - Accurately weigh a sample of the purified polymer (e.g., 10-20 mg) and dissolve it in a known volume of a deuterated solvent suitable for NMR analysis (e.g., CDCl<sub>3</sub>).
- NMR Analysis:
  - Acquire a <sup>1</sup>H NMR spectrum of the polymer solution. Ensure a sufficient number of scans for a good signal-to-noise ratio.
  - Integrate the signal corresponding to the protons on the polymer chain end adjacent to the halogen (e.g., the methine proton in a polymer initiated with a 2-bromopropionate initiator) and a signal corresponding to a repeating unit in the polymer backbone.
- Calculation:
  - The degree of polymerization (DP) can be calculated from the ratio of the integrals of the backbone and end-group protons.
  - The chain-end fidelity can be calculated using the following formula:  
  
where:
    - I<sub>end-group</sub> is the integral of the end-group signal.
    - N<sub>end-group</sub> is the number of protons giving rise to the end-group signal.
    - I<sub>backbone</sub> is the integral of the backbone signal.

- N<sub>backbone</sub> is the number of protons per repeating unit giving rise to the backbone signal.
- DP is the degree of polymerization determined from GPC or theoretical calculations.

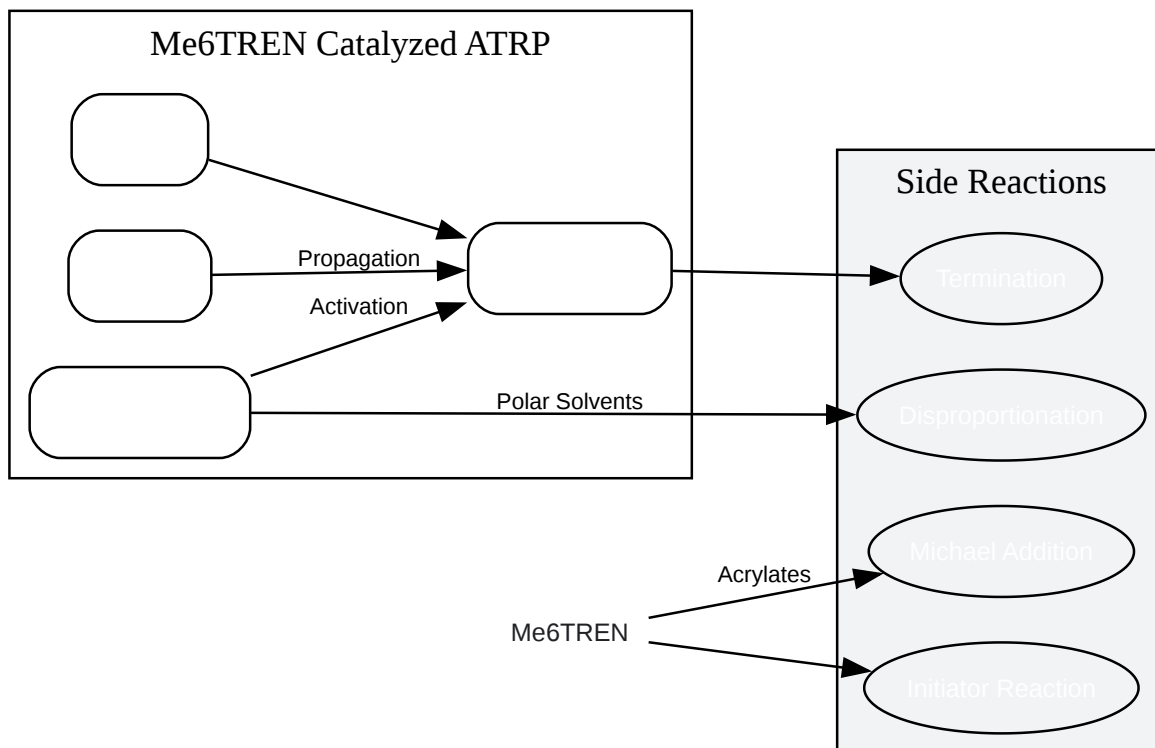
#### Protocol 2: Detection of Me6TREN-Initiator Adducts by HPLC-MS

This protocol is designed to identify and potentially quantify byproducts from the reaction between Me6TREN and the initiator.

- Sample Preparation:
  - At the end of the polymerization, take an aliquot of the crude reaction mixture.
  - Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC-MS analysis.
  - Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
- HPLC-MS Analysis:
  - HPLC Conditions:
    - Column: A reverse-phase C18 column is typically suitable.
    - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
    - Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.
    - Injection Volume: 5-10 µL.
    - Detection: UV detector (e.g., at 210 nm) and Mass Spectrometer.
  - Mass Spectrometry Conditions:
    - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for detecting the amine adducts.

- Scan Range: Scan a mass range that includes the expected molecular weights of Me6TREN, the initiator, and their potential adducts (alkylation, amidation products).
- MS/MS Analysis: For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ions of suspected adducts to obtain fragmentation patterns.
- Data Analysis:
  - Analyze the chromatogram to identify peaks that are not present in the starting materials.
  - Examine the mass spectra of these new peaks to determine their molecular weights and compare them to the calculated masses of potential Me6TREN-initiator adducts.
  - For quantification, a calibration curve can be generated using a synthesized standard of the adduct, or by using a related compound as an internal standard.

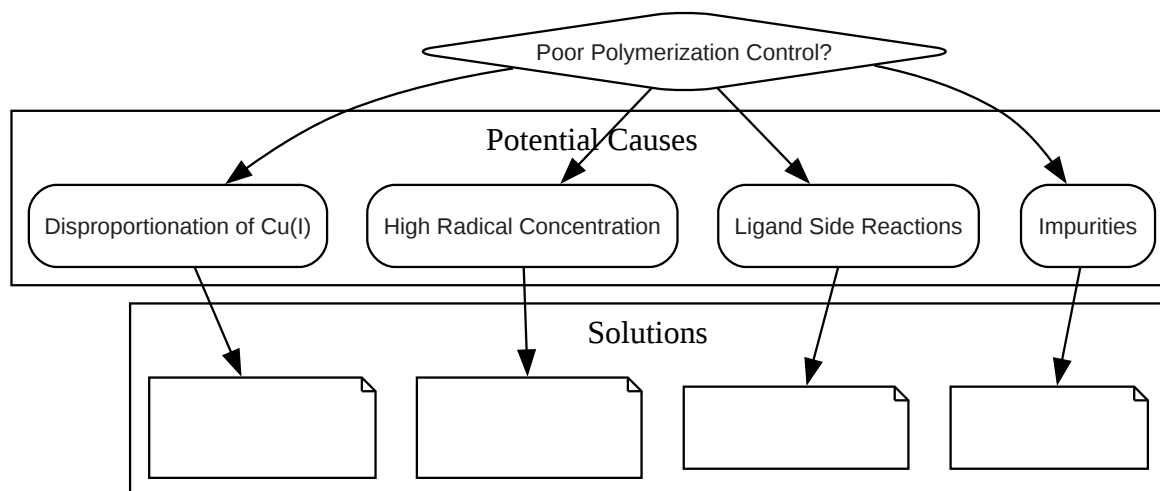
## Visualizations



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Caption: Overview of potential side reactions in Me6TREN catalyzed ATRP.



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